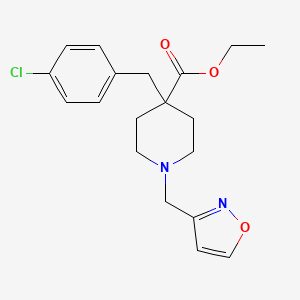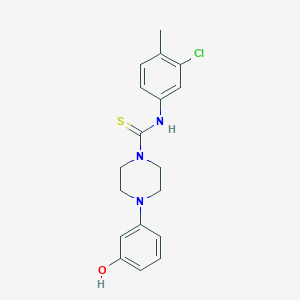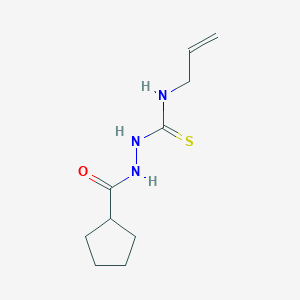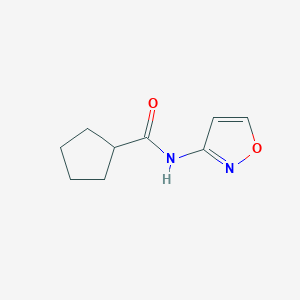![molecular formula C18H14N2O4 B4626461 5-[3-(2-furyl)-2-propen-1-ylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4626461.png)
5-[3-(2-furyl)-2-propen-1-ylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furyl-substituted pyrimidine compounds, such as our compound of interest, often involves [3 + 2] dipolar cycloaddition reactions. For example, new furyl-substituted pyrrolo[1,2-c]pyrimidine compounds have been obtained through reactions of furyl and thienyl-substituted pyrimidinium ylides with ethyl propiolate. The synthesis procedures are confirmed through NMR and IR spectra, which validate the structures of the new compounds. The application of molecular orbital calculations, particularly the AM1 method, aids in understanding the regioselectivity observed in these reactions (Iuhas et al., 2001).
Molecular Structure Analysis
X-ray diffraction studies play a crucial role in analyzing the molecular structure of furyl-substituted pyrimidines. For instance, compounds with similar furyl and pyrimidinetrione frameworks have been studied, showing that the pyrimidine ring adopts specific conformations, which are crucial for understanding the compound's chemical behavior. Such studies provide detailed insights into the atom arrangements and bonding patterns, essential for predicting reactivity and interactions with other molecules (Belsky et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of furyl-substituted pyrimidines includes their participation in cycloaddition reactions, as well as their potential for undergoing transformations into other heterocyclic compounds. The versatility of these compounds is highlighted by their ability to engage in reactions leading to the formation of diverse molecular structures with potential biological activity. For example, multicomponent reactions involving arylglyoxal monohydrates and pyrimidinetriones demonstrate the compound's capability to serve as a precursor for synthesizing biologically relevant molecules (Ryzhkova et al., 2023).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are closely related to their molecular structure. Detailed physical characterization aids in understanding the compound's stability, reactivity, and suitability for various applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into the thermal properties and stability of these compounds.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and nucleophilicity, of furyl-substituted pyrimidines are influenced by their functional groups. The presence of electron-donating or withdrawing groups on the pyrimidine ring can significantly affect these properties, thereby influencing the compound's reactivity patterns. Studies on the synthesis and reactions of related compounds shed light on the influence of different substituents on the pyrimidine core's reactivity and stability (Youssef et al., 2007).
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship in Drug Design
A series of piperazin-1-yl substituted unfused heterobiaryls, including compounds with structural similarities to the query chemical, has been synthesized to study their binding affinity to the 5-HT7 receptors. These compounds, including modifications of the pyrimidine core and furyl substituents, demonstrated significant insights into the structure-activity relationship (SAR) for receptor binding. The research highlighted the critical role of specific structural features in enhancing receptor affinity and selectivity, suggesting potential applications in designing novel therapeutic agents targeting the central nervous system (L. Strekowski, et al., 2016).
Antimicrobial and Antifungal Applications
Compounds structurally related to the query chemical have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies provide valuable insights into the potential of such compounds as the basis for developing new antimicrobial and antifungal agents, addressing the growing concern of antibiotic resistance. The synthesis and biological evaluation of these compounds underscore the importance of heterocyclic chemistry in discovering novel drugs with enhanced efficacy and safety profiles (Farag M. A. Altalbawy, 2013).
Anticancer Research
The furyl and pyrimidine derivatives have shown promising antiproliferative properties against various cancer cell lines, indicating their potential as anticancer agents. Research into these compounds has focused on their ability to interfere with cellular processes critical for cancer cell survival and proliferation, such as DNA replication and cell cycle progression. This area of research highlights the therapeutic potential of furyl and pyrimidine derivatives in oncology, offering a foundation for the development of novel cancer therapies (Martina Werneburg, Christian Hertweck, 2008).
Eigenschaften
IUPAC Name |
(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-12-6-2-3-10-15(12)20-17(22)14(16(21)19-18(20)23)9-4-7-13-8-5-11-24-13/h2-11H,1H3,(H,19,21,23)/b7-4+,14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMHEBJNOQXSOV-CEOICYJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4626384.png)

![N-{[4-allyl-5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4626410.png)
![2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4626418.png)
![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)
![2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)
![[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4626446.png)
![N-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4626453.png)
![diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4626456.png)


![5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626473.png)
